Cas no 1806493-35-5 (2-(2-Carboxyethyl)-3-iodomandelic acid)

2-(2-Carboxyethyl)-3-iodomandelic acid is a specialized organic compound featuring both carboxylic acid and iodinated aromatic functionalities. Its unique structure, combining a carboxyethyl side chain with an iodinated mandelic acid core, makes it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications. The presence of the iodine atom enhances its utility in cross-coupling reactions, while the carboxyl groups offer versatility for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where precise functional group manipulation is required. Its well-defined reactivity and stability under controlled conditions make it a reliable choice for research and industrial processes.
2-(2-Carboxyethyl)-3-iodomandelic acid structure
1806493-35-5 structure
Product Name:2-(2-Carboxyethyl)-3-iodomandelic acid
CAS No:1806493-35-5
MF:C11H11IO5
MW:350.106516122818
CID:4940554
Update Time:2025-06-09

2-(2-Carboxyethyl)-3-iodomandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Carboxyethyl)-3-iodomandelic acid
    • Inchi: 1S/C11H11IO5/c12-8-3-1-2-7(10(15)11(16)17)6(8)4-5-9(13)14/h1-3,10,15H,4-5H2,(H,13,14)(H,16,17)
    • InChI Key: IMMCYAMXGTXMGO-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(C(C(=O)O)O)=C1CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 294
  • XLogP3: 1.2
  • Topological Polar Surface Area: 94.8

2-(2-Carboxyethyl)-3-iodomandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015026366-250mg
2-(2-Carboxyethyl)-3-iodomandelic acid
1806493-35-5 97%
250mg
484.80 USD 2021-06-18
Alichem
A015026366-500mg
2-(2-Carboxyethyl)-3-iodomandelic acid
1806493-35-5 97%
500mg
831.30 USD 2021-06-18
Alichem
A015026366-1g
2-(2-Carboxyethyl)-3-iodomandelic acid
1806493-35-5 97%
1g
1,504.90 USD 2021-06-18

2-(2-Carboxyethyl)-3-iodomandelic acid Related Literature

Additional information on 2-(2-Carboxyethyl)-3-iodomandelic acid

Introduction to 2-(2-Carboxyethyl)-3-iodomandelic Acid (CAS No. 1806493-35-5)

2-(2-Carboxyethyl)-3-iodomandelic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1806493-35-5, this compound represents a unique structural motif that combines a carboxyethyl side chain with an iodinated mandelic acid core. Such structural features make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The iodine substituent at the 3-position of the mandelic acid backbone is particularly noteworthy, as it introduces a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in the construction of complex molecular architectures, including heterocyclic systems and polymers, which are of immense interest in drug discovery and materials science. The presence of the carboxyethyl group further enhances the reactivity of this compound, allowing for its incorporation into esters, amides, and other derivatives that may exhibit improved pharmacokinetic properties.

In recent years, there has been a surge in research focused on iodinated aromatic compounds due to their broad spectrum of biological activities. For instance, iodo-substituted mandelic acids have been explored as intermediates in the synthesis of kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. The 2-(2-carboxyethyl) moiety not only provides a site for further derivatization but also influences the solubility and metabolic stability of the final drug candidates, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 2-(2-carboxyethyl)-3-iodomandelic acid is its potential application in the development of radiolabeled probes for diagnostic imaging. The iodine atom can be easily incorporated into positron emission tomography (PET) tracers, enabling researchers to visualize biological processes with high precision. This has significant implications in oncology, neurology, and cardiovascular diseases, where early detection and monitoring are critical for effective treatment strategies.

The compound's utility extends beyond pharmaceutical applications; it has also been explored in agrochemical research as a precursor for synthesizing novel pesticides and herbicides. The structural diversity offered by this molecule allows chemists to fine-tune its properties to target specific biological pathways in pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices that prioritize efficacy and ecological safety.

Recent advancements in synthetic methodologies have further expanded the scope of 2-(2-carboxyethyl)-3-iodomandelic acid applications. For example, flow chemistry techniques have enabled the scalable synthesis of complex derivatives under mild conditions, reducing waste and improving yield. Additionally, computational modeling has been instrumental in predicting the biological activity of various analogs, allowing researchers to prioritize promising candidates for experimental validation.

The chemical properties of this compound make it an excellent candidate for exploring new synthetic pathways. Its reactivity with nucleophiles and electrophiles allows for diverse functionalization strategies, enabling the creation of libraries of compounds with tailored properties. This is particularly relevant in high-throughput screening (HTS) campaigns, where large numbers of derivatives are rapidly synthesized and tested for biological activity.

The role of CAS No. 1806493-35-5 in academic and industrial research underscores its importance as a building block for innovative chemical synthesis. As our understanding of molecular interactions continues to evolve, compounds like 2-(2-carboxyethyl)-3-iodomandelic acid will remain at the forefront of drug discovery efforts. Their ability to bridge fundamental chemical principles with practical pharmaceutical applications highlights their enduring value in advancing human health.

In conclusion, 2-(2-carboxyethyl)-3-iodomandelic acid represents a fascinating example of how structural innovation can drive progress in multiple scientific domains. Its unique combination of reactivity and versatility makes it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its significance is sure to grow, shaping the future landscape of medicinal chemistry and beyond.

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